Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate
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Overview
Description
Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-chloro-4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 2-chloro-4-fluorobenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The presence of the 2-chloro-4-fluorobenzyl group may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-((2-fluorobenzyl)oxy)benzoate
- Ethyl 2-chloro-4-((4-fluorobenzyl)oxy)benzoate
Uniqueness
Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the specific positioning of the chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. This structural arrangement may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C16H14ClFO3 |
---|---|
Molecular Weight |
308.73 g/mol |
IUPAC Name |
ethyl 4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-4-7-14(8-5-11)21-10-12-3-6-13(18)9-15(12)17/h3-9H,2,10H2,1H3 |
InChI Key |
KGCDZNYGOHQKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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